molecular formula C20H19F3N2O3 B12702462 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide CAS No. 94094-50-5

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide

Cat. No.: B12702462
CAS No.: 94094-50-5
M. Wt: 392.4 g/mol
InChI Key: IKZAYYJKUYPUIQ-SOFGYWHQSA-N
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Description

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the trifluoromethylphenyl derivative, followed by the introduction of the dimethylamino group and the hydroxy group through various chemical reactions. Common reagents used in these reactions include dimethylamine, trifluoromethylbenzene, and acetic anhydride. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.

Scientific Research Applications

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-phenyl]allyl]phenyl]acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[4-methylphenyl]allyl]phenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications.

Properties

CAS No.

94094-50-5

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C20H19F3N2O3/c1-25(2)12-19(28)24-15-7-9-18(27)16(11-15)17(26)8-6-13-4-3-5-14(10-13)20(21,22)23/h3-11,27H,12H2,1-2H3,(H,24,28)/b8-6+

InChI Key

IKZAYYJKUYPUIQ-SOFGYWHQSA-N

Isomeric SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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